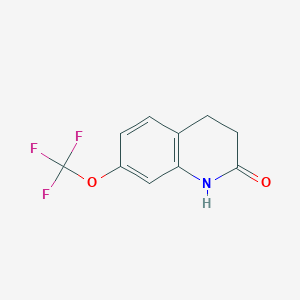

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Vue d'ensemble

Description

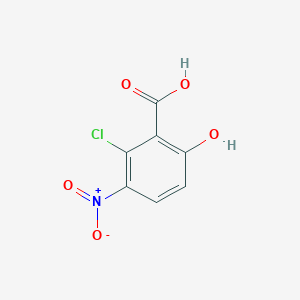

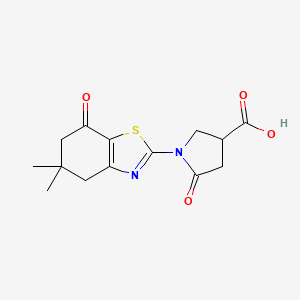

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is the chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Chemical Reactions Analysis

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency . The trifluoromethoxylation reaction has been facilitated by several innovative reagents, making CF 3 O-containing compounds more accessible .Applications De Recherche Scientifique

Medicinal Chemistry

The trifluoromethoxy group is often considered a privileged substituent in medicinal chemistry. Its presence in a molecule can significantly influence the biological activity, making it a valuable moiety for drug design . The electron-withdrawing properties of the trifluoromethoxy group can enhance the metabolic stability of pharmaceuticals, potentially leading to drugs with improved pharmacokinetic profiles.

Organic Synthesis

In organic synthesis, the trifluoromethoxy group can be used to introduce fluorine into molecules, which can drastically alter their chemical properties. This group is known for its stability and inertness, making it an excellent choice for building complex molecules that require robust functional groups that can withstand various reaction conditions .

Material Science

The unique conformation of trifluoromethoxyarenes, where the OCF3 group is orthogonal to the ring plane, is of interest in material science. This structural feature can influence the packing and electronic properties of materials, which is crucial for the development of new materials with specific characteristics .

Agrochemical Research

In agrochemical research, the incorporation of the trifluoromethoxy group into compounds can lead to the development of new pesticides and herbicides. Its hydrophobic nature can improve the penetration of these compounds into plant tissues, enhancing their efficacy .

Fluorination Reagents

The compound can serve as a precursor for the development of new trifluoromethoxylation reagents. These reagents are essential for introducing the trifluoromethoxy group into other molecules, which is a challenging task due to the group’s volatility and the indirect synthetic strategies typically required .

Heterocyclic Chemistry

Heterocycles containing the trifluoromethoxy group, such as pyrazines, have been studied for their chemical properties. The trifluoromethoxy group can impact the stability and reactivity of these heterocycles, making them useful in various chemical transformations .

Safety and Hazards

The safety data sheet for 4-(Trifluoromethoxy)aniline, a compound with a similar trifluoromethoxy group, indicates that it causes severe skin burns and eye damage . It is advised to avoid inhalation of vapours and spray/mists, and to use suitable respiratory protection if ventilation is inadequate .

Propriétés

IUPAC Name |

7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOGKOSXOXELOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

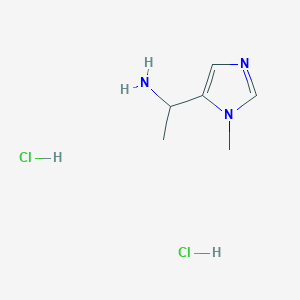

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)

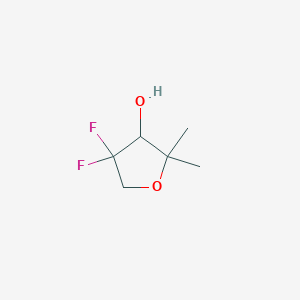

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)

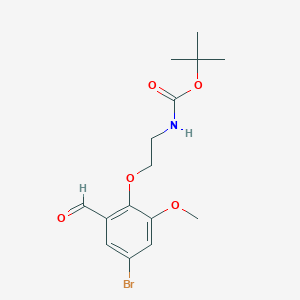

![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)